

# Bermoprofen (CAS Registry Number: 78499-27-1): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Bermoprofen** (CAS RN: 78499-27-1), with the chemical name 2-(8-methyl-10,11-dihydro-11-oxodibenz[b,f]oxepin-2-yl)propionic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] This document provides a comprehensive technical overview of **Bermoprofen**, consolidating available data on its chemical properties, mechanism of action, pharmacology, and toxicology. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

## **Chemical and Physical Properties**

**Bermoprofen** is a crystalline solid with established chemical and physical characteristics. Its properties are summarized below.



| Property          | Value                                                                  | Source |
|-------------------|------------------------------------------------------------------------|--------|
| Molecular Formula | C18H16O4                                                               | [1][2] |
| Molecular Weight  | 296.32 g/mol                                                           |        |
| IUPAC Name        | 2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acid |        |
| Synonyms          | AD-1590, AJ-1590, Dibenon                                              | [1]    |
| Appearance        | Crystals from toluene                                                  |        |
| Melting Point     | 128-129 °C                                                             | _      |

## **Mechanism of Action: Cyclooxygenase Inhibition**

As a member of the NSAID family, the primary mechanism of action of **Bermoprofen** is the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking this pathway, **Bermoprofen** exerts its therapeutic effects.

## **Signaling Pathway of NSAIDs**





Click to download full resolution via product page

Mechanism of action for NSAIDs like Bermoprofen.



## **Pharmacology**

**Bermoprofen** exhibits potent antipyretic and analgesic activities.[3] Studies in animal models have demonstrated its efficacy in reducing fever and alleviating pain.

#### **Pharmacokinetics**

A study investigating controlled-release granules of **Bermoprofen** in rats provided insights into its pharmacokinetic profile. Peak plasma levels were observed at different time points depending on the formulation, indicating that the absorption rate can be modified.

| Formulation                                 | Peak Plasma Level (Time) | Animal Model |
|---------------------------------------------|--------------------------|--------------|
| Immediate-Release Granules (IRG)            | 0.5 hours                | Rat          |
| Retard-Release Granules (RRG, 1.5% coating) | 1 hour                   | Rat          |
| Retard-Release Granules (RRG, 2.5% coating) | 2 hours                  | Rat          |
| Retard-Release Granules (RRG, 4% coating)   | 3 hours                  | Rat          |

It is important to note that specific quantitative data on **Bermoprofen**'s inhibition of COX-1 and COX-2 (IC50 values) were not available in the reviewed literature. Such data is critical for a comprehensive understanding of its selectivity and potential side-effect profile.

### **Toxicology**

The primary side effect associated with **Bermoprofen**, typical of NSAIDs, is gastric ulcerogenicity.[3] The acute toxicity of **Bermoprofen** has been determined in rodent models.

| Species | Route | LD50      |
|---------|-------|-----------|
| Mouse   | Oral  | 500 mg/kg |
| Rat     | Oral  | 147 mg/kg |



Detailed sub-chronic and chronic toxicity studies, as well as genotoxicity and carcinogenicity data, were not available in the public domain at the time of this review.

### **Experimental Protocols**

Detailed, step-by-step experimental protocols for the synthesis and specific pharmacological assays of **Bermoprofen** are not publicly available and are likely contained within proprietary documents and the cited patents. However, a general overview of relevant methodologies is provided.

#### **Synthesis**

The synthesis of **Bermoprofen** has been described in patents assigned to Dainippon. The preparation involves a multi-step chemical synthesis, likely starting from commercially available precursors. A generalized workflow for the synthesis of related propionic acid NSAIDs often involves:

- Acylation: A Friedel-Crafts acylation to introduce a keto group to an aromatic starting material.
- Reduction: Reduction of the ketone to an alcohol.
- Halogenation: Conversion of the alcohol to a halide.
- Nitrile Formation: Introduction of a nitrile group via nucleophilic substitution.
- Hydrolysis: Hydrolysis of the nitrile to a carboxylic acid to yield the final product.

#### **Workflow for a Generic NSAID Synthesisdot**

// Nodes start [label="Starting Materials", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1:\nAcylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Intermediate 1", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2:\nReduction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="Intermediate 2", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Step 3:\nHalogenation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate3 [label="Intermediate 3", fillcolor="#F1F3F4", fontcolor="#202124"]; step4 [label="Step 4:\nNitrile Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate4 [label="Intermediate 4",



fillcolor="#F1F3F4", fontcolor="#202124"]; step5 [label="Step 5:\nHydrolysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final\_product [label="**Bermoprofen**", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> intermediate3; intermediate3 -> step4; step4 -> intermediate4; intermediate4 -> step5; step5 -> final\_product; }

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. CAS 78499-27-1: Bermoprofen | CymitQuimica [cymitquimica.com]
- 2. Bermoprofen | C18H16O4 | CID 54204 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Prolongation of antipyretic action and reduction of gastric ulcerogenicity in the rat by controlled-release granules of bermoprofen, a new nonsteroidal anti-inflammatory drug PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bermoprofen (CAS Registry Number: 78499-27-1): A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1666851#bermoprofen-cas-registry-number-78499-27-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com